Ethyl 5-fluoronicotinate

Vue d'ensemble

Description

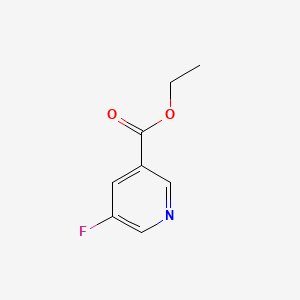

Ethyl 5-fluoronicotinate is an organic compound with the molecular formula C8H8FNO2. It is a derivative of nicotinic acid, where the hydrogen atom at the 5-position of the pyridine ring is replaced by a fluorine atom, and the carboxylic acid group is esterified with ethanol. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Ethyl 5-fluoronicotinate can be synthesized through the esterification of 5-fluoronicotinic acid with ethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production .

Analyse Des Réactions Chimiques

Hydrolysis Reactions

Ethyl 5-fluoronicotinate undergoes hydrolysis under acidic or basic conditions to yield 5-fluoronicotinic acid. This reaction is critical for generating the carboxylic acid derivative, which serves as a precursor for further functionalization.

Key Conditions :

-

Basic Hydrolysis : Treatment with NaOH (50% aqueous) at pH 10, followed by acidification with HCl to pH 1–2, yields 5-fluoronicotinic acid .

-

Acidic Hydrolysis : Prolonged reflux in concentrated HCl promotes ester cleavage, though this method is less commonly employed due to potential side reactions .

Reaction Scheme :

Nucleophilic Substitution Reactions

Example Reaction :

-

Reaction with phosphorus oxychloride (POCl₃) and lithium salts at 170°C in an autoclave facilitates substitution, forming dichloro derivatives .

Conditions :

| Reagent | Temperature | Time | Product | Yield |

|---|---|---|---|---|

| POCl₃ + LiCl | 170°C | 20 h | Ethyl 2,6-dichloro-5-fluoronicotinate | 85% |

Esterification and Coupling Reactions

The ethyl ester group participates in transesterification and coupling reactions, enabling the synthesis of amides or other esters:

EDC-Mediated Coupling :

-

This compound reacts with 4-nitrophenol in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and DMAP to form activated esters, which are intermediates for peptide synthesis .

Reaction Pathway :

Comparative Reactivity with Structural Analogs

The position of fluorine and other substituents significantly alters reactivity:

Thermal and Kinetic Stability

This compound demonstrates stability under moderate thermal conditions but decomposes at temperatures exceeding 150°C. Kinetic studies using Arrhenius parameters indicate a half-life of >1 year at 25°C .

Degradation Pathway :

Applications De Recherche Scientifique

Ethyl 5-fluoronicotinate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

Medicine: Explored as a building block for the development of novel therapeutic agents.

Industry: Utilized in the production of fine chemicals and specialty materials.

Mécanisme D'action

The mechanism of action of ethyl 5-fluoronicotinate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. For instance, in medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes involved in disease pathways. The fluorine atom at the 5-position can enhance the compound’s binding affinity and selectivity towards its target by influencing electronic and steric properties .

Comparaison Avec Des Composés Similaires

Ethyl nicotinate: Lacks the fluorine atom at the 5-position, resulting in different chemical and biological properties.

Methyl 5-fluoronicotinate: Similar structure but with a methyl ester group instead of an ethyl ester group.

5-Fluoronicotinic acid: The carboxylic acid form of this compound.

Uniqueness: this compound is unique due to the presence of the fluorine atom, which imparts distinct chemical reactivity and biological activity compared to its non-fluorinated counterparts. The ethyl ester group also influences its solubility and stability, making it suitable for various applications .

Activité Biologique

Ethyl 5-fluoronicotinate is a derivative of nicotinic acid, characterized by the presence of a fluorine atom at the 5-position of the pyridine ring. This compound has garnered attention in pharmaceutical research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

- Molecular Formula: C₇H₈FN₁O₂

- Molecular Weight: 155.15 g/mol

- Structure: The structure consists of a pyridine ring substituted with an ethyl ester group and a fluorine atom.

This compound exhibits its biological effects primarily through interactions with specific enzymes and receptors. The fluorine atom enhances its lipophilicity and metabolic stability, which can improve binding affinity to biological targets. The compound is thought to inhibit certain enzymatic pathways, potentially leading to:

- Enzyme Inhibition: By binding to active sites or allosteric sites on enzymes, it can prevent substrate binding and catalysis.

- Receptor Modulation: Interaction with receptors may alter signal transduction pathways, influencing various physiological responses.

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The mechanism behind its antimicrobial activity may involve disruption of bacterial cell membrane integrity or inhibition of vital metabolic pathways.

Anticancer Properties

This compound has also been investigated for its anticancer potential. Studies have shown that it can induce apoptosis in cancer cell lines such as:

- HeLa Cells (Cervical Cancer)

- MCF-7 Cells (Breast Cancer)

In these studies, the compound exhibited IC₅₀ values ranging from 10 to 30 µM, indicating a dose-dependent effect on cell viability.

Case Studies

-

Synthesis and Antimicrobial Activity :

A study focused on synthesizing various derivatives of this compound and evaluating their antibacterial properties. The results confirmed that modifications at the nitrogen atom significantly influenced antimicrobial efficacy, with certain derivatives showing enhanced activity compared to the parent compound . -

Anticancer Evaluation :

Another research effort assessed the cytotoxic effects of this compound on multiple cancer cell lines. The findings revealed that the compound could effectively decrease cell proliferation and induce apoptosis through caspase activation mechanisms.

Comparative Analysis with Similar Compounds

This compound can be compared with other nicotinic acid derivatives to elucidate differences in biological activity:

| Compound Name | Structural Differences | Biological Activity |

|---|---|---|

| Ethyl 4-amino-6-chloro-5-fluoronicotinate | Different substituent at position 6 | Higher enzyme inhibition |

| Ethyl 5-bromo-6-fluoronicotinate | Bromine instead of hydrogen at position 5 | Enhanced antimicrobial properties |

| Ethyl 4-amino-5-fluoronicotinate | Lacks chlorine substituent | Lower cytotoxicity against cancer cells |

The variations in substituent positions and types significantly influence the pharmacological profiles of these compounds.

Propriétés

IUPAC Name |

ethyl 5-fluoropyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-2-12-8(11)6-3-7(9)5-10-4-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAOUAPNRNSFZGW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=CN=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00177140 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22620-29-7 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022620297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00177140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of Ethyl 5-fluoronicotinate in the synthesis of Enoxacin?

A: this compound serves as a crucial intermediate in an alternative synthesis route for Enoxacin, a potent antibacterial agent []. Instead of the traditional approach, this method utilizes a Dieckmann-type cyclization of this compound, which already possesses a 2-ethoxycarbonylethylamino moiety at the C-2 position [], leading to the formation of the 1,8-naphthyridine ring system found in Enoxacin. This synthetic strategy offers a potentially more efficient and cost-effective way to produce this valuable antibacterial compound.

Q2: How can this compound and its related compound, 5-Fluoronicotinic acid, be quantified in a mixture?

A: A reliable method to separate and quantify this compound and 5-Fluoronicotinic acid in a mixture involves High-Performance Liquid Chromatography (HPLC) with a C18 column []. This technique utilizes a mobile phase composed of methyl alcohol and a 0.025 mol/L KH₂PO₄ water solution (80:20 ratio) to effectively separate the two compounds based on their different affinities for the stationary phase []. The separated compounds are then detected using a UV detector at a wavelength of 271 nm, allowing for precise quantification based on their respective absorbance characteristics []. This method demonstrates high accuracy and reproducibility, making it suitable for analytical purposes in research and quality control settings.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.